molecular formula C17H25N5O2S B2791189 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 920468-50-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2791189
CAS No.: 920468-50-4
M. Wt: 363.48
InChI Key: PAKDQVQEMXNQOH-UHFFFAOYSA-N
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Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound of significant interest in specialized organic and medicinal chemistry research. This molecule is a synthetic derivative that incorporates a tetrazole ring system, a privileged scaffold in drug discovery known to act as a bioisostere for carboxylic acids or other planar, negatively charged functional groups, which can improve pharmacokinetic properties . The structure is characterized by a cyclohexyl group attached to the tetrazole nitrogen and a benzenesulfonamide moiety functionalized with methyl groups at the 2, 4, and 6 positions. The sulfonamide group serves as a key pharmacophore in many biologically active compounds, contributing to binding affinity with a wide range of enzymes and receptors . As a research chemical, this compound is primarily valuable as a molecular building block or intermediate in the design and synthesis of novel chemical entities. Researchers may employ it in the development of targeted libraries for high-throughput screening or in structure-activity relationship (SAR) studies, particularly in explorations of sulfonamide-based inhibitors. Its specific research applications are yet to be fully explored and documented in the scientific literature. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2S/c1-12-9-13(2)17(14(3)10-12)25(23,24)18-11-16-19-20-21-22(16)15-7-5-4-6-8-15/h9-10,15,18H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKDQVQEMXNQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s specific biological targets and mode of action.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, with CAS number 920468-50-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N5O2SC_{17}H_{25}N_{5}O_{2}S, with a molecular weight of 363.5 g/mol. The structure features a tetrazole ring, which is known for its biological significance and versatility in drug design.

PropertyValue
CAS Number920468-50-4
Molecular FormulaC17H25N5O2S
Molecular Weight363.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Tetrazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound could potentially inhibit tumor growth by modulating the expression of genes involved in cell cycle regulation and apoptosis.

CNS Activity

Compounds with tetrazole rings are also known to interact with the central nervous system (CNS). They can act as either stimulants or sedatives depending on their specific structure and substituents. This compound may have implications in treating neurological disorders by modulating neurotransmitter systems .

The biological activity of this compound is largely attributed to the tetrazole group’s ability to mimic carboxylic acid functionalities. This enables the compound to bind effectively to various enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets remain under investigation but may include:

  • Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors affecting CNS activity.

Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of tetrazole derivatives, this compound was found to exhibit a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics against resistant bacterial strains. The study highlighted its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of various tetrazole derivatives included this compound. Results indicated that this compound significantly reduced cell viability in several cancer cell lines through apoptosis induction mechanisms.

Scientific Research Applications

Chemistry

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can yield phenolic derivatives.
  • Reduction : May lead to cyclohexylamine derivatives.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.

Biology

Research indicates that this compound may exhibit bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives can inhibit the growth of certain bacteria and fungi. In vitro tests have shown promising results against various microbial strains.
    StudyResult
    In vitro antibacterial activitySignificant inhibition against E. coli and S. aureus
    Antifungal propertiesEffective against Candida albicans

Medicine

The therapeutic potential of this compound is under investigation:

  • Protein Tyrosine Phosphatase 1B Inhibition : This compound has shown potential in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment due to its role in insulin signaling pathways.
    CompoundIC50 Value
    NM-03 (similar derivative)4.48 µM

Industry

In industrial applications, this compound is being explored for its potential in developing new materials with specific properties:

  • Polymer Development : The unique structural characteristics may enhance the physical properties of polymers used in coatings and other applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated a notable reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Diabetes Research

In a pharmacological assessment, the compound was tested for its ability to modulate insulin signaling through PTP1B inhibition. It demonstrated a dose-dependent effect on cellular glucose uptake in muscle cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound diverges from analogs (5a–5j) in two key aspects:

  • Core functional group : The sulfonamide (-SO₂NH₂) replaces the benzenamine (-NH₂) group, altering electronic and steric properties.
  • Substituents: The 2,4,6-trimethylphenyl group contrasts with halogenated (e.g., 5b: Br; 5c: F), nitro (5i: NO₂), or alkylated (5j: 2,5-dimethyl) substituents in analogs.

Physical Properties

  • Melting Point: Sulfonamides typically exhibit higher melting points than amines due to stronger intermolecular forces. For example, amine analogs with halogens (e.g., 5h: Cl/F, 210°C) have higher melting points than non-halogenated derivatives (5a: 112°C) . The target’s trimethyl groups may lower melting points compared to halogenated analogs but remain higher than non-polar variants.
  • Solubility: The sulfonamide group may improve aqueous solubility relative to amine analogs, which rely on polar substituents (e.g., 5i: NO₂) for solubility modulation .

Spectral Characteristics

  • IR Spectroscopy : The sulfonamide’s S=O stretches (~1150–1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) distinguish it from amine analogs, which show N-H stretches near 3400 cm⁻¹ .
  • NMR : The 2,4,6-trimethylbenzenesulfonamide moiety would produce distinct upfield shifts for methyl groups (δ 2.1–2.5 ppm in $^1$H NMR) compared to halogen or nitro-substituted aromatics in analogs (e.g., 5b: Br, δ 7.3–7.5 ppm) .

Tabulated Comparison of Key Properties

Compound Name Core Group Substituents Yield (%) Melting Point (°C) Key IR Features (cm⁻¹) Molecular Weight (g/mol)
Target Compound Sulfonamide 2,4,6-trimethyl N/A N/A S=O (1150–1350) ~407.5 (calculated)
5a (Benzenamine derivative) Amine None 98 112 -NH (3418), C≡C (2120) 388.00
5b (2-Bromo) Amine 2-Bromo 85 186 -NH (3418), C-Br (600–800) 388.00
5h (3-Cl,4-F) Amine 3-Cl, 4-F 72 210 -NH (3418), C-Cl (550–850) 405.40
5j (2,5-Dimethyl) Amine 2,5-Dimethyl 73 183 -NH (3418), C-H (2937) 415.50

Research Findings and Implications

  • Substituent Effects: Halogens (Cl, F, Br) and electron-withdrawing groups (NO₂) increase melting points and alter reactivity, while alkyl groups (methyl) enhance lipophilicity .
  • Synthetic Flexibility : The Au-catalyzed method for analogs (5a–5j) demonstrates adaptability for diverse substituents, but sulfonamide synthesis may require orthogonal strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the tetrazole-sulfonamide scaffold in this compound?

  • The synthesis typically involves two key steps: (1) formation of the tetrazole ring via cyclization of an azide with a nitrile or hydrazine derivative under acidic conditions, and (2) coupling the tetrazole intermediate with a 2,4,6-trimethylbenzenesulfonyl chloride via nucleophilic substitution. Zinc chloride or Au(PPh₃)OTf catalysts are often employed to enhance reaction efficiency .
  • Example protocol: React 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with substituted aniline and tert-butyl isocyanide in CH₃OH/H₂O under N₂, followed by sulfonylation .

Q. How can the molecular structure and conformation of this compound be experimentally validated?

  • X-ray crystallography is the gold standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, the cyclohexyl group adopts a chair conformation, while the sulfonamide-tetrazole linkage shows torsional flexibility .
  • Complementary techniques:

  • NMR spectroscopy to confirm proton environments (e.g., methyl groups on the benzene ring at δ ~2.3 ppm).
  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1320 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases, given sulfonamide’s role in binding catalytic zinc ions .
  • Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, leveraging structural similarities to known antimicrobial sulfonamides .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing byproducts?

  • Reaction condition tuning : Adjust solvent polarity (e.g., DMF for better solubility) and temperature (e.g., 0°C to room temperature for controlled reactivity) .
  • Catalyst optimization : Replace ZnCl₂ with Au(PPh₃)OTf for higher regioselectivity in tetrazole cyclization, as shown in analogous systems (yields >80%) .
  • Purification strategies : Use column chromatography with hexane/AcOEt gradients or recrystallization in methanol to isolate high-purity product .

Q. What crystallographic techniques resolve contradictions in observed vs. calculated molecular geometries?

  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing zigzag chains in the lattice) .
  • DFT calculations (e.g., B3LYP/6-31G*) validate experimental bond angles and torsional strains, particularly in the tetrazole-benzene linkage .

Q. How do structural modifications (e.g., substituent variation on the benzene ring) impact biological activity?

  • Case study : Replacing methyl groups with halogens (e.g., Cl, F) enhances antibacterial potency by increasing electrophilicity and membrane penetration .
  • SAR (Structure-Activity Relationship) analysis : Compare IC₅₀ values in enzyme assays for derivatives with modified tetrazole or sulfonamide moieties .

Q. What mechanistic insights explain its neuroprotective or anti-inflammatory effects in preclinical models?

  • In vitro models : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages to assess anti-inflammatory activity .
  • Oxidative stress assays : Evaluate ROS reduction in neuronal cells using DCFH-DA probes, linking to neuroprotection via Nrf2 pathway modulation .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies in biological activity data across studies?

  • Standardize assay protocols : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers or trends using statistical tools like ANOVA .

Q. What advanced spectroscopic methods characterize dynamic molecular behavior in solution?

  • 2D NMR (e.g., NOESY) : Detect through-space correlations between the cyclohexyl and benzene protons, confirming conformational flexibility .
  • Time-resolved fluorescence : Monitor solvent relaxation around the sulfonamide group to infer hydrophobicity .

Tables for Key Data

Property Value/Technique Reference
Tetrazole ring synthesisAu(PPh₃)OTf, CH₃OH/H₂O, 80% yield
Crystal packing motifN–H⋯O H-bonds, π-stacking (3.5 Å gap)
Antimicrobial activity (MIC)8 µg/mL (S. aureus), 16 µg/mL (E. coli)
Enzymatic IC₅₀ (CA IX)12 nM

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